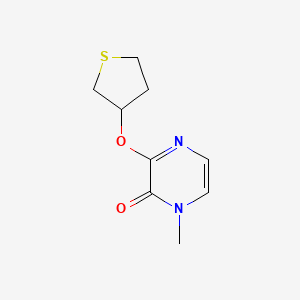

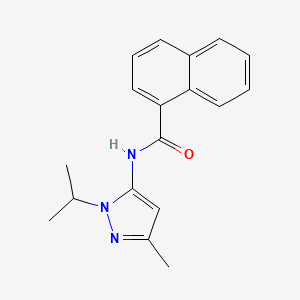

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-naphthamide” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are well-known in medicinal chemistry and have a wide range of biological activities .

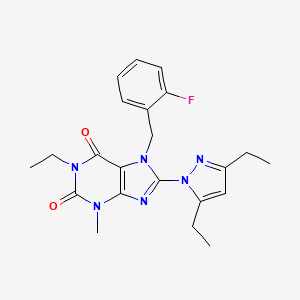

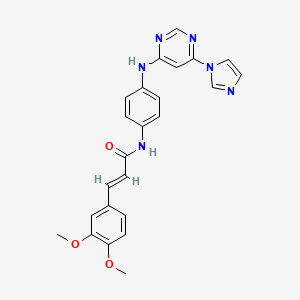

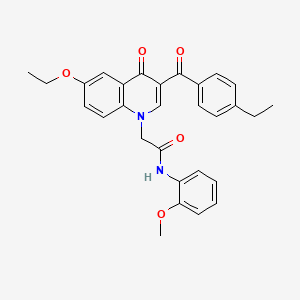

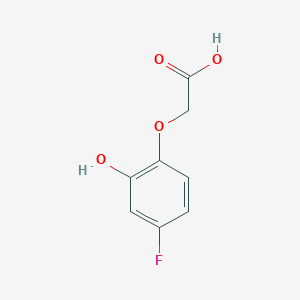

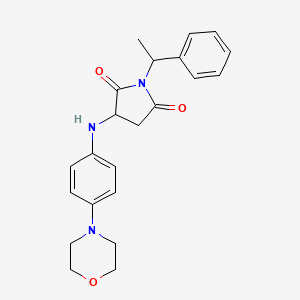

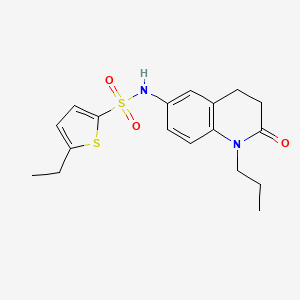

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring attached to a naphthalene ring via an amide linkage. The pyrazole ring would be substituted with isopropyl and methyl groups .Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and reagents used. Generally, amides are quite resistant to hydrolysis, but they can be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the amide linkage and the aromatic rings would likely result in a relatively high boiling point and low water solubility .科学的研究の応用

Heterocyclic Analogues Synthesis

A study by Baldwin et al. (1980) describes the synthesis of isoelectronic analogues to beta-adrenergic blocking agents, including thiazole, isothiazole, and pyrazine derivatives, demonstrating their potential in lowering arterial pressure and exhibiting beta-adrenergic blocking properties. This research highlights the versatility of pyrazole-based compounds in medicinal chemistry, particularly in cardiovascular applications (Baldwin et al., 1980).

Pharmacological Activity

Díaz et al. (2012) reported on the synthesis and biological evaluation of 1-arylpyrazoles as potent σ(1) receptor antagonists. Their work focuses on identifying compounds with significant selectivity and activity, culminating in the identification of a clinical candidate for neurogenic pain treatment, showcasing the therapeutic potential of pyrazole derivatives in pain management (Díaz et al., 2012).

Chromogenic Properties

Research by Aldersley et al. (1986) explored the synthesis of naphtho[2,3-c]pyran-5,10-diones from N-ylides and 2-methyl-1,4-naphthoquinone, investigating their striking color properties in acid media. This study underlines the potential of naphthalene and pyrazole derivatives in developing new chromophores for dyes and pigments (Aldersley et al., 1986).

Catalytic Applications

Stanje et al. (2018) investigated the use of iron complexes with pyrazole ligands for the oxidation of primary alcohols to carboxylic acids, highlighting an efficient, clean method that produces water as the only by-product. This research demonstrates the role of pyrazole derivatives in catalysis, particularly in green chemistry applications (Stanje et al., 2018).

Antagonist Activity Studies

Shim et al. (2002) explored the molecular interaction of a pyrazole-3-carboxamide derivative as a potent antagonist for the CB1 cannabinoid receptor. Their work contributes to understanding the structural requirements for CB1 receptor binding and antagonism, providing insights into the development of cannabinoid receptor modulators (Shim et al., 2002).

作用機序

将来の方向性

特性

IUPAC Name |

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-12(2)21-17(11-13(3)20-21)19-18(22)16-10-6-8-14-7-4-5-9-15(14)16/h4-12H,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFNYEQMPWRXFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-naphthamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2649283.png)

![N-(2-amino-2-oxoethyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2649287.png)

![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2649289.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide](/img/structure/B2649293.png)

![2,4,7-Trimethyl-6-[4-(trifluoromethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2649295.png)